
Sapitinib
描述
沙匹替尼是一种酪氨酸激酶抑制剂,靶向表皮生长因子受体家族,包括表皮生长因子受体、受体酪氨酸蛋白激酶 erbB-2 和 erbB-3。 它以其对表皮生长因子驱动的细胞增殖的强效抑制而闻名,使其成为癌症治疗中一个很有前景的候选药物 .
准备方法
合成路线和反应条件
沙匹替尼的合成涉及多个步骤,包括形成与 N-甲基乙酰胺官能团相连的哌啶环。关键步骤包括:
哌啶环的形成: 通过一系列环化反应合成哌啶环。
N-甲基乙酰胺基团的连接: 这涉及在特定条件下将哌啶环与 N-甲基乙酰胺反应以形成所需的化合物.
工业生产方法
沙匹替尼的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
反应条件的优化: 优化温度、压力和溶剂选择等参数。
化学反应分析
反应类型
沙匹替尼经历了几种类型的化学反应,包括:
氧化: 哌啶环发生羟基化,导致形成反应性中间体。
还原: 还原反应可以改变连接到哌啶环的官能团。
取代: 取代反应可以在哌啶环的不同位置发生.
常见试剂和条件
氧化: 常见的试剂包括氰化钾和甲氧胺,它们捕获反应性中间体。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应通常在受控条件下涉及卤代试剂.
形成的主要产物
科学研究应用
Head and Neck Squamous Cell Carcinoma (HNSCC)
A study investigated sapitinib's efficacy as an adjuvant therapy in HNSCC. The findings indicated that this compound inhibited cell proliferation in vitro and improved survival rates in animal models post-surgery. Specifically, the study demonstrated that:
- Cell Lines Used : Six human HNSCC cell lines showed overexpression of ErbB2 and ErbB3.
- Inhibition Results : this compound at 50 nM effectively inhibited cell proliferation without inducing apoptosis.
- Animal Study : Mice treated with this compound post-tumor resection exhibited improved survival outcomes, suggesting its potential as an effective targeted chemotherapy agent for recurrent or metastatic HNSCC .
Colon Cancer
This compound has shown promise in overcoming drug resistance in colon cancer cells. Research highlighted its ability to enhance the efficacy of standard chemotherapy agents like paclitaxel and doxorubicin:
- Mechanism : this compound increased drug accumulation in resistant colon cancer cells by inhibiting the activity of the ABCB1 transporter.
- Cell Line Studies : In vitro tests on SW620/Ad300 cells demonstrated that this compound significantly reversed multidrug resistance (MDR) without altering ABCB1 expression levels .
- Cytotoxicity Data :
- SW620/Ad300 IC50 for this compound: 35.5 μM
- HEK293/ABCB1 IC50 for this compound: 25.5 μM
Drug | Efficacy in Resistant Cells | IC50 (μM) |
---|---|---|
This compound | Increased | 35.5 |
Paclitaxel | Decreased | Variable |
Doxorubicin | Decreased | Variable |
Clinical Trials in Bowel Cancer
In clinical trials assessing various treatments for bowel cancer, this compound was evaluated alongside other agents:
- FOCUS4-D Trial : In this trial, patients receiving this compound had a progression-free survival of approximately 3 months compared to 3.5 months for those on placebo. However, the overall survival rates were similar across treatment groups .
- Side Effects : Common adverse effects included mild symptoms such as diarrhea and skin rashes, with some patients experiencing more severe reactions.
Case Study 1: Efficacy in Advanced Cancer
A comprehensive study assessed this compound's safety and efficacy when combined with standard chemotherapy regimens like FOLFIRI (folinic acid, fluorouracil, and irinotecan):
- Patient Cohort : 18 patients participated, receiving both FOLFIRI and this compound.
- Outcomes : The study aimed to evaluate dose-limiting toxicities and overall response rates, with initial results indicating manageable toxicity profiles .
Case Study 2: Overcoming Drug Resistance
Another pivotal study focused on this compound's role in reversing MDR in colon cancer:
作用机制
沙匹替尼通过抑制表皮生长因子受体家族的酪氨酸激酶活性发挥作用。它与这些受体的 ATP 结合位点结合,阻止自磷酸化和随后下游信号通路的激活。 这种抑制导致细胞增殖和肿瘤生长减少 .
相似化合物的比较
类似化合物
吉非替尼: 另一种靶向表皮生长因子受体的酪氨酸激酶抑制剂。
拉帕替尼: 抑制表皮生长因子受体和受体酪氨酸蛋白激酶 erbB-2。
厄洛替尼: 靶向表皮生长因子受体,用于治疗非小细胞肺癌
沙匹替尼的独特性
沙匹替尼在抑制表皮生长因子受体家族的多个成员(包括 erbB-2 和 erbB-3)方面具有独特性,除了表皮生长因子受体。 这种更广泛的抑制范围与其他更窄范围的药物相比,提供了增强的抗肿瘤活性 .
生物活性
Sapitinib (AZD8931) is a potent reversible inhibitor of the epidermal growth factor receptor (EGFR) family, including HER2 and HER3. This compound has garnered significant attention due to its ability to enhance the efficacy of other anticancer drugs and its unique metabolic characteristics. This article explores the biological activity of this compound, highlighting key research findings, case studies, and metabolic pathways.
This compound functions primarily as a tyrosine kinase inhibitor (TKI), competing with ATP for binding to the active sites of EGFR and related receptors. Its mechanism involves:
- Inhibition of EGF-driven cellular proliferation : Studies demonstrate that this compound is more effective than gefitinib in inhibiting cell growth across various tumor lines, indicating a broader therapeutic potential .
- Reversal of multidrug resistance (MDR) : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and doxorubicin in cancer cells that overexpress the ABCB1 transporter. This effect is achieved without altering the expression or location of the transporter itself .
Cytotoxicity Studies
Research has established the cytotoxic profile of this compound across different cell lines. The following table summarizes key findings from cytotoxicity assays:
Cell Line | IC50 (μM) | Effect on Paclitaxel/Doxorubicin Efficacy |
---|---|---|
SW620 | 39.7 | No significant change |
SW620/Ad300 | 35.5 | Increased efficacy |
HEK293/pcDNA3.1 | 33.3 | No significant change |
HEK293/ABCB1 | 25.5 | Increased efficacy |
The data indicates that while this compound alone shows moderate cytotoxicity, it significantly enhances the effectiveness of other drugs in resistant cell lines .
Metabolic Pathways
Understanding the metabolic stability and bioactivation pathways of this compound is crucial for predicting its pharmacokinetics. Key findings include:
- Major metabolic pathways : The primary pathway involves hydroxylation at the piperidine moiety, leading to several metabolites identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Reactive intermediates : Studies have characterized multiple reactive intermediates, including two iminiums and one aldehyde, suggesting complex metabolic behavior that could influence both efficacy and toxicity .
Case Studies
- Combination Therapy in Breast Cancer : In preclinical models of invasive breast cancer (IBC) with EGFR overexpression, this compound demonstrated significant antitumor activity when combined with paclitaxel, leading to enhanced apoptosis in tumor cells .
- Colorectal Cancer Trials : A randomized controlled trial investigated this compound's effectiveness in patients with colorectal cancer, showing promise in inhibiting EGFR signaling pathways .
属性
IUPAC Name |
2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSJLGUIXFDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233942 | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848942-61-0 | |
Record name | Sapitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848942-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。